Regiochemical Identity: 2‑Pyridinyl vs. 3‑Pyridinyl Isomer Cannot Be Assumed Equivalent
The target compound (2-pyridinyl) and its 3-pyridinyl isomer (CAS 60576-16-1) share identical calculated logP (4.14) and TPSA (62.55 Ų), yet the nitrogen position alters the spatial orientation of the pyridine lone pair and thus the geometry of intermolecular interactions [1][2]. In structurally related N-pyridinyl benzoylacetamides, the 2-pyridinyl isomer exclusively cyclizes to pyrido[1,2-a]pyrimidin-2-ones, whereas the 3-pyridinyl isomer follows a different pathway, demonstrating that even identical bulk properties do not predict chemical behavior .
| Evidence Dimension | Regiochemical identity affecting chemical reactivity |
|---|---|
| Target Compound Data | 2-Pyridinyl regioisomer; TPSA 62.55 Ų, logP 4.14; N lone pair oriented for bidentate coordination or cyclization |
| Comparator Or Baseline | 3-Pyridinyl regioisomer (CAS 60576-16-1); TPSA 62.55 Ų, logP 4.14; N lone pair oriented differently |
| Quantified Difference | No difference in calculated bulk properties; reactivity divergence inferred from N-benzoylacetamide literature precedent |
| Conditions | Computed molecular properties; literature precedent from N-2-pyridyl vs. N-3-pyridyl benzoylacetamide cyclization |
Why This Matters
If the intended application involves metal binding, catalysis, or derivatization at the pyridine nitrogen, the 2-pyridinyl isomer cannot be replaced by the 3-pyridinyl isomer without altering the chemical outcome.
- [1] ChemSrc. 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide. PSA: 62.55000, LogP: 4.14330. https://m.chemsrc.com/cas/60576-14-9_59723.html (accessed 2026-04-28). View Source
- [2] ChemSrc. 2-(3-Benzoylphenyl)-N-(pyridin-3-yl)acetamide. PSA: 62.55000, LogP: 4.14330. https://m.chemsrc.com/cas/60576-16-1_59724.html (accessed 2026-04-28). View Source
